1-O-feruloyl-beta-D-glucose
Overview
Description
1-O-Feruloyl-beta-D-glucose is a beta-D-glucoside resulting from the formal condensation of the carboxy group of ferulic acid with the anomeric hydroxy group of beta-D-glucose . This compound is known for its antioxidant properties and is a plant metabolite found in various species such as Luffa aegyptiaca, Fragaria x ananassa, and Capsicum annuum .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Feruloyl-beta-D-glucose can be synthesized through the esterification of ferulic acid with beta-D-glucose. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction is carried out at ambient temperature and involves simple work-up procedures .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The use of biocatalysts and enzymatic processes could be explored for more efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-O-Feruloyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferulic acid and other derivatives.
Hydrolysis: Enzymatic hydrolysis by beta-glucosidase results in the release of ferulic acid and glucose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Beta-glucosidase enzyme is commonly used for hydrolysis reactions.
Major Products:
Oxidation: Ferulic acid and its derivatives.
Hydrolysis: Ferulic acid and glucose.
Scientific Research Applications
1-O-Feruloyl-beta-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and antioxidant properties.
Biology: Investigated for its role in plant metabolism and its potential as a natural antioxidant.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 1-O-feruloyl-beta-D-glucose primarily involves its antioxidant activity. The compound can scavenge free radicals and inhibit oxidative reactions, thereby protecting cells from oxidative damage . The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of antioxidant enzymes .
Comparison with Similar Compounds
Ferulic Acid: The parent compound of 1-O-feruloyl-beta-D-glucose, known for its antioxidant properties.
Cinnamic Acid Derivatives: Compounds such as caffeic acid and p-coumaric acid share similar antioxidant activities.
Uniqueness: this compound is unique due to its glycosylated structure, which enhances its solubility and stability compared to its parent compound, ferulic acid . This glycosylation also influences its bioavailability and metabolic pathways in biological systems .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRQVQWBNRGGPK-PMQCXRHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289981 | |
Record name | trans-p-Feruloyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64625-37-2 | |
Record name | trans-p-Feruloyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64625-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-p-Feruloyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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